Sucrose-d6

説明

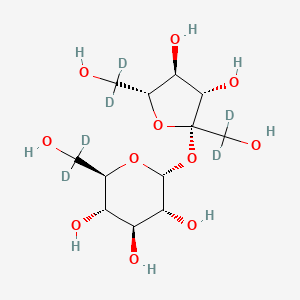

Sucrose-d6 (CAS: 955943-30-3), also known as β-D-Fructofuranosyl α-D-Glucopyranoside-d6, is a deuterated isotopologue of sucrose in which six hydrogen atoms at the 1,1,6,6,6’,6’ positions are replaced with deuterium. This stable isotope-labeled compound is widely used as an internal standard in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to trace sucrose uptake, degradation, and isotopic dilution in biological systems . Its molecular formula is C₁₂H₁₄D₆O₁₁, with a molecular weight of approximately 348.3 g/mol (calculated by adding six deuterium atoms to sucrose’s base molecular weight of 342.3 g/mol).

特性

分子式 |

C12H22O11 |

|---|---|

分子量 |

348.33 g/mol |

IUPAC名 |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2 |

InChIキー |

CZMRCDWAGMRECN-VDUDFNQTSA-N |

異性体SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)O)O)C([2H])([2H])O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sucrose-d6 typically involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective replacement of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications.

化学反応の分析

Types of Reactions: Sucrose-d6 undergoes similar chemical reactions as regular sucrose, including hydrolysis, oxidation, and glycosylation. The presence of deuterium atoms can influence the reaction kinetics and mechanisms, making it a valuable tool for studying reaction pathways.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent monosaccharides, glucose-d6 and fructose-d6.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can oxidize this compound, leading to the formation of various oxidation products.

Glycosylation: this compound can participate in glycosylation reactions to form glycosides, which are useful in the synthesis of complex carbohydrates.

Major Products: The major products formed from these reactions include deuterated glucose and fructose, as well as various glycosides and oxidation products. The specific products depend on the reaction conditions and reagents used.

科学的研究の応用

Chemistry: Sucrose-d6 is widely used in NMR spectroscopy to study the structure and dynamics of carbohydrates. The deuterium atoms provide distinct NMR signals, allowing researchers to investigate molecular interactions and conformational changes.

Biology: In metabolic studies, this compound serves as a tracer to monitor the metabolic pathways of sucrose in living organisms. It helps in understanding the role of sucrose in energy production, storage, and utilization.

Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of sucrose and its derivatives in the human body. It aids in the development of therapeutic agents and dietary supplements.

Industry: In the food industry, this compound is employed to study the stability and degradation of sucrose in various food products. It helps in optimizing processing conditions and improving product shelf life.

作用機序

The mechanism of action of Sucrose-d6 is similar to that of regular sucrose. It is hydrolyzed by enzymes such as sucrase to release glucose-d6 and fructose-d6, which are then absorbed and metabolized by the body. The deuterium atoms do not significantly alter the biochemical pathways but provide valuable insights into the reaction mechanisms and metabolic processes.

類似化合物との比較

Sucrose-d6 vs. Sucralose-d6

Structural and Chemical Properties

| Property | This compound | Sucralose-d6 (CAS: 1459161-55-7) |

|---|---|---|

| Molecular Formula | C₁₂H₁₄D₆O₁₁ | C₁₂H₁₃D₆Cl₃O₈ |

| Molecular Weight | ~348.3 g/mol | 403.66 g/mol |

| Deuteration Sites | 1,1,6,6,6’,6’ positions | Methyl-d2 and hydroxymethyl-d2 groups |

| Functional Groups | Natural sucrose backbone | Chlorinated (3 Cl atoms) and deuterated artificial sweetener |

| Purity | Not specified (assumed >95% HPLC) | >95% (HPLC) |

| Storage | -20°C | -20°C |

Key Differences :

- Structural Modifications : this compound retains sucrose’s natural structure but with deuterium labeling, whereas Sucralose-d6 is a chlorinated derivative with three chlorine atoms replacing hydroxyl groups, combined with deuterium substitution .

- Applications :

- This compound is primarily used in metabolic pathway analysis, such as tracking carbohydrate utilization in plants or humans .

- Sucralose-d6 serves as a tracer for studying the pharmacokinetics and environmental persistence of the artificial sweetener sucralose, which is resistant to metabolic breakdown .

This compound vs. Non-Deuterated Sucrose

| Property | This compound | Non-Deuterated Sucrose (CAS: 57-50-1) |

|---|---|---|

| Molecular Weight | ~348.3 g/mol | 342.3 g/mol |

| Isotopic Labeling | Six deuterium atoms | None |

| Detection Sensitivity | Enhanced in MS/NMR due to D-labeling | Lower sensitivity in isotopic tracing |

| Cost | High (e.g., 5 mg = €296) | Low (commodity pricing) |

Key Differences :

- Analytical Utility: The deuterium in this compound enables precise quantification in complex matrices (e.g., blood, soil) via isotope dilution mass spectrometry, avoiding interference from endogenous sucrose .

This compound in Metabolic Studies

- Plant Biology : Used to quantify sucrose transport rates in Arabidopsis thaliana, revealing phloem loading mechanisms .

- Human Metabolism: Traced sucrose digestion in clinical trials, distinguishing dietary sucrose from endogenous sources in glucose metabolism studies .

Sucralose-d6 in Environmental and Toxicological Research

- Environmental Persistence : Deuterated sucralose aids in detecting residual sweetener in wastewater, demonstrating resistance to degradation in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。